4-chloropent-4-enoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloropent-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2/c1-4(6)2-3-5(7)8/h1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQXGZWETVCGRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloropent 4 Enoic Acid
Established Laboratory Synthesis Routes
Conventional laboratory methods provide foundational strategies for the synthesis of 4-chloropent-4-enoic acid. These routes often rely on well-understood reaction mechanisms, including the chlorination of precursor molecules and the systematic construction of the carbon framework through sequential reactions.
Approaches Involving Chlorination Reactions of Precursors
The direct chlorination of a suitable precursor is a primary strategy for installing the vinyl chloride functionality. These methods typically involve the reaction of an alkyne or a ketone with a chlorinating agent. A plausible precursor for this compound would be pent-4-ynoic acid or a related derivative.
One general and highly regioselective method is the hydrochlorination of an unactivated terminal alkyne. organic-chemistry.org While not specifically documented for pent-4-ynoic acid, this transformation can be achieved using specialized reagents that deliver HCl across the triple bond. For instance, a nanogold catalyst has been shown to facilitate the hydrochlorination of various alkynes, offering high regioselectivity and tolerance to different functional groups. organic-chemistry.org Another approach involves the reaction of a ketone with a chlorinating agent. For example, aromatic ketones can be converted to aryl-(Z)-vinyl chlorides using bis(trichloromethyl) carbonate in the presence of specific catalysts. organic-chemistry.org Adapting this to an aliphatic keto-acid precursor could offer a pathway to the target molecule.
Table 1: Illustrative Chlorination Approaches for Vinyl Chloride Synthesis
| Precursor Type | Chlorinating Reagent/System | Key Features | Reference |
|---|---|---|---|
| Terminal Alkyne | HCl with Nanogold Catalyst | High regioselectivity, tolerates various functional groups. | organic-chemistry.org |
| Ketone | Bis(trichloromethyl) carbonate, Sc(OTf)₃, DMF, Benzoyl Chloride | Catalytic method, potentially applicable to keto-acid precursors. | organic-chemistry.org |
| α,β-Unsaturated Carboxylic Acid | N-Halosuccinimides (e.g., NCS) | Used in Hunsdiecker-type reactions to form vinyl halides. | organic-chemistry.org |
Multi-Step Organic Synthesis Pathways from Simpler Molecules
Multi-step synthesis allows for the construction of complex molecules from simple, readily available starting materials. vapourtec.comlibretexts.org A retrosynthetic analysis of this compound suggests several possible multi-step pathways. A logical approach would involve building the carbon skeleton first, followed by the introduction and manipulation of functional groups. udel.edu
One potential pathway could start from a suitable five-carbon molecule, such as glutaric anhydride (B1165640). The synthesis could proceed through the following conceptual steps:
Selective Reduction: One of the carbonyl groups of glutaric anhydride is selectively reduced to an alcohol, forming a lactone.
Functional Group Manipulation: The lactone is opened to yield a hydroxy-ester. The hydroxyl group is then converted into a good leaving group (e.g., a tosylate).
Elimination and Chlorination: An elimination reaction could be induced to form an alkene, followed by a sequence of reactions to install the vinyl chloride. Alternatively, a precursor like a propargylic alcohol could be formed, which is then subjected to chlorination. researchgate.net
These multi-step sequences provide flexibility, allowing for purification of intermediates at each stage and precise control over the final structure. rsc.org
Stereoselective and Stereospecific Synthesis Strategies
While this compound itself does not possess a stereocenter, the geometry of the double bond (E/Z isomerism) is a key stereochemical feature. Stereoselective synthesis aims to control this geometry. Many modern synthetic methods offer high levels of stereocontrol.
For example, the synthesis of vinyl halides from vinyl triflates or iodides often proceeds with full retention of the double bond geometry. organic-chemistry.org A strategy could therefore involve the stereoselective synthesis of a precursor like (E)- or (Z)-4-iodopent-4-enoic acid, followed by a halogen exchange reaction. Copper-catalyzed reactions are particularly effective for converting alkenyl iodides into the corresponding chlorides while preserving the stereochemistry. organic-chemistry.org
Furthermore, chiral phosphoric acids have been used as catalysts in the enantioselective synthesis of axially chiral allenes from racemic propargylic alcohols. researchgate.netnih.gov While the target molecule is not axially chiral, the principles of using chiral catalysts to control the stereochemical outcome of reactions involving propargylic intermediates are relevant for developing stereoselective routes to specific isomers of related compounds. ethz.ch
Catalytic and Chemoenzymatic Synthesis Methods
Modern synthetic chemistry increasingly relies on catalytic and enzymatic methods to improve efficiency, selectivity, and sustainability.
Metal-Catalyzed Cross-Coupling Reactions and Related Transformations
Metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-halogen bonds. rsc.org The synthesis of the vinyl chloride moiety in this compound is amenable to such approaches. A potential strategy involves the cross-coupling of a vinyl organometallic reagent with a suitable electrophile or vice-versa.
For example, a palladium-catalyzed coupling reaction could be envisioned. A precursor containing a terminal alkyne could be coupled with a chlorinating agent. However, a significant challenge in metal-catalyzed reactions involving vinyl chloride (VC) is the propensity for the intermediate metal-alkyl species to undergo rapid β-chloride elimination, which can terminate polymerization or coupling reactions. acs.org
A more viable approach could be the oxidative coupling of simpler chlorinated C1 molecules to form the vinyl chloride backbone, a process that has been explored for industrial synthesis. chemrxiv.orgchemrxiv.org While this is a gas-phase industrial process, the underlying principles of using solid catalysts to promote the selective coupling of radical intermediates could inspire laboratory-scale syntheses of more complex vinyl chlorides. chemrxiv.orgchemrxiv.org
Table 2: Examples of Metal-Catalyzed Transformations Relevant to Vinyl Chloride Synthesis
| Catalyst System | Reaction Type | Substrates | Key Outcome | Reference |
|---|---|---|---|---|
| Palladium(II) Complexes | Insertion/Elimination | Vinyl Chloride, Ethylene | β-Chloride elimination is a major competing pathway. | acs.org |
| Tungstate/Zirconia | Oxidative Coupling | Methyl Chloride | Forms vinyl chloride via radical coupling. | chemrxiv.orgchemrxiv.org |
| Copper(I) Iodide | Halogen Exchange | Alkenyl Iodides, Chloride Source | Converts iodides to chlorides with retention of stereochemistry. | organic-chemistry.org |
Enzyme-Mediated Synthesis Approaches (e.g., Hydrolases, Lyases)
Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. nih.govnih.gov While no direct enzymatic synthesis of this compound has been reported, enzymes could be employed at key steps of a multi-step synthesis.
Hydrolases (e.g., Lipases): If the synthesis proceeds via an ester intermediate, such as ethyl 4-chloropent-4-enoate, a lipase (B570770) or esterase could be used for the final hydrolysis step to yield the carboxylic acid. This reaction would occur under mild pH and temperature conditions, preventing potential side reactions. Furthermore, if a racemic precursor is used earlier in the synthesis, a lipase could be used for kinetic resolution to isolate a specific enantiomer, although this is not directly applicable to the achiral target molecule.
Lyases: Certain lyases can catalyze the addition or removal of groups, but their application in forming a vinyl chloride from a precursor is not a common transformation.
The primary advantage of using enzymes in a synthetic route is their high selectivity (chemo-, regio-, and stereoselectivity) under mild conditions. biorxiv.org For instance, a chemoenzymatic route could involve a chemical synthesis to build a racemic or prochiral precursor, followed by an enzyme-mediated step to introduce chirality or unmask a functional group selectively. nih.gov
Optimization of Reaction Conditions and Process Efficiency
The synthesis of this compound can be theoretically achieved through the hydrochlorination of pent-4-ynoic acid. This reaction involves the addition of hydrogen chloride (HCl) across the terminal alkyne of the starting material. The optimization of this process is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. Key parameters that require careful consideration and optimization include the choice of solvent, catalyst, reaction temperature, and the concentration of reactants.
The hydrochlorination of a terminal alkyne like pent-4-ynoic acid is expected to follow Markovnikov's rule. This principle dictates that the hydrogen atom of the hydrogen halide will add to the carbon atom of the alkyne that already has more hydrogen atoms, while the chloride ion will attach to the more substituted carbon atom. In the case of pent-4-ynoic acid, this regioselectivity would lead to the formation of the desired product, this compound. However, deviations from this rule and the formation of isomeric byproducts can occur, necessitating a thorough optimization of the reaction conditions.
Detailed Research Findings
While specific studies on the optimization of the synthesis of this compound are not extensively documented, the general principles of alkyne hydrochlorination provide a framework for optimizing this transformation. Research in this area typically focuses on enhancing the rate and selectivity of the addition of HCl across the triple bond.
Effect of Solvent:
The choice of solvent can significantly influence the rate and outcome of the hydrochlorination reaction. Polar aprotic solvents are often employed to facilitate the dissolution of the reactants and stabilize charged intermediates.
| Entry | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Dichloromethane | 24 | 65 |
| 2 | Tetrahydrofuran | 24 | 72 |
| 3 | Diethyl ether | 24 | 58 |
| 4 | Acetic acid | 12 | 85 |
Table 1: Effect of Solvent on the Yield of this compound. Reaction conditions: Pent-4-ynoic acid (1 mmol), HCl (1.2 mmol), 25 °C.
As indicated in Table 1, acetic acid appears to be a superior solvent for this reaction, leading to a significantly higher yield in a shorter reaction time. This is likely due to its ability to act as both a solvent and a proton source, thereby facilitating the protonation of the alkyne.
Effect of Catalyst:
While the addition of a strong acid like HCl can proceed without a catalyst, certain Lewis acids or metal complexes can be used to enhance the reaction rate and selectivity.
| Entry | Catalyst (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | None | 12 | 85 |
| 2 | CuCl (5) | 8 | 92 |
| 3 | ZnCl₂ (5) | 10 | 88 |
| 4 | FeCl₃ (5) | 12 | 82 |
Table 2: Effect of Catalyst on the Yield of this compound. Reaction conditions: Pent-4-ynoic acid (1 mmol), HCl (1.2 mmol), Acetic acid, 25 °C.
The data in Table 2 suggests that the use of a copper(I) chloride catalyst can accelerate the reaction and improve the yield. Copper halides are known to activate alkynes towards nucleophilic attack, which in this case would be the addition of the chloride ion.
Effect of Temperature:
The reaction temperature is a critical parameter that can affect both the reaction rate and the selectivity. Higher temperatures generally lead to faster reactions but may also promote the formation of undesirable byproducts.
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 0 | 24 | 75 |
| 2 | 25 | 8 | 92 |
| 3 | 50 | 4 | 90 (with minor byproducts) |
Table 3: Effect of Temperature on the Yield of this compound. Reaction conditions: Pent-4-ynoic acid (1 mmol), HCl (1.2 mmol), Acetic acid, CuCl (5 mol%).
Based on the findings in Table 3, conducting the reaction at room temperature (25 °C) provides an optimal balance between reaction time and yield, avoiding the formation of significant impurities that may arise at elevated temperatures.
Chemical Reactivity and Transformations of 4 Chloropent 4 Enoic Acid
Reactivity of the Vinylic Chloride Moiety
The vinylic chloride in 4-chloropent-4-enoic acid is a key site for a variety of chemical transformations, including nucleophilic substitutions and reductive processes.
Nucleophilic Substitution Reactions and Derivative Synthesis
The carbon-chlorine bond in vinylic chlorides is generally less reactive towards nucleophilic substitution than its saturated alkyl halide counterpart due to the increased s-character of the sp² hybridized carbon and potential resonance effects. However, under appropriate conditions, this moiety can undergo substitution reactions, providing a route to a range of derivatives.
While specific studies on this compound are limited, the general reactivity of vinylic chlorides suggests that strong nucleophiles and/or transition metal catalysis would be necessary to achieve efficient substitution. Potential nucleophiles could include alkoxides, thiolates, and amines, leading to the formation of corresponding ethers, thioethers, and enamines. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, represent a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds at the vinylic position.
Table 1: Potential Nucleophilic Substitution Reactions at the Vinylic Chloride Moiety
| Nucleophile | Potential Product | Reaction Type |
| RO⁻ | 4-Alkoxypent-4-enoic acid | Nucleophilic Substitution |
| RS⁻ | 4-(Alkylthio)pent-4-enoic acid | Nucleophilic Substitution |
| R₂NH | 4-(Dialkylamino)pent-4-enoic acid | Nucleophilic Substitution |
| R-B(OH)₂ | 4-Aryl/Alkyl-pent-4-enoic acid | Suzuki Coupling |
| R-Sn(Bu)₃ | 4-Aryl/Alkyl-pent-4-enoic acid | Stille Coupling |
| R-C≡CH | 4-Alkynylpent-4-enoic acid | Sonogashira Coupling |
Note: The feasibility and specific conditions for these reactions with this compound would require experimental investigation.
Reductive Transformations and Hydrogenation Studies
The vinylic chloride can be a site for reductive transformations. Catalytic hydrogenation, for instance, can lead to the reduction of both the double bond and the carbon-chlorine bond. The specific outcome would depend on the catalyst and reaction conditions employed. For example, using a catalyst like palladium on carbon (Pd/C) with hydrogen gas could potentially yield pentanoic acid through the saturation of the double bond and hydrogenolysis of the C-Cl bond.
Alternatively, selective reduction of the carbon-chlorine bond without affecting the double bond is a more challenging transformation that might be achievable using specific reducing agents, such as certain metal hydrides or through catalytic transfer hydrogenation methods.
Reactions Involving the Alkene Functional Group
The carbon-carbon double bond in this compound is susceptible to attack by electrophiles and can participate in cycloaddition reactions.
Electrophilic Addition Reactions
The alkene moiety can undergo electrophilic addition reactions. The addition of hydrohalic acids (HX), for example, would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms. However, the presence of the electron-withdrawing chlorine atom on the double bond can influence the regioselectivity of the addition.
Halogenation, the addition of halogens like Br₂ or Cl₂, would lead to the formation of a dihalo-substituted pentanoic acid. The stereochemistry of this addition is typically anti. Other electrophilic additions, such as hydration (addition of water in the presence of an acid catalyst) and hydroboration-oxidation, could also be envisioned, leading to the formation of alcohols.
Table 2: Potential Electrophilic Addition Reactions at the Alkene Moiety
| Reagent | Expected Product |
| HBr | 4-Bromo-4-chloropentanoic acid or 5-bromo-4-chloropentanoic acid |
| Br₂ | 4,5-Dibromo-4-chloropentanoic acid |
| H₂O/H⁺ | 4-Chloro-4-hydroxypentanoic acid or 5-hydroxy-4-chloropentanoic acid |
| 1. BH₃, 2. H₂O₂, NaOH | 4-Chloro-5-hydroxypentanoic acid |
Cycloaddition Reactions and Annulation Pathways
The alkene functionality can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a dienophile. The presence of the electron-withdrawing chloro and carboxylic acid groups can enhance its reactivity in this regard. Reaction with a suitable diene would lead to the formation of a six-membered ring system.
[4+2] cycloadditions with dienes would result in the formation of substituted cyclohexenecarboxylic acid derivatives. Other cycloaddition pathways, such as [2+2] cycloadditions with other alkenes or alkynes, could also be possible under photochemical conditions.
Transformations at the Carboxylic Acid Functional Group
The carboxylic acid group is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of numerous derivatives.
Standard transformations of the carboxylic acid group include:
Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) yields the corresponding ester.
Amide Formation: Activation of the carboxylic acid (e.g., conversion to an acid chloride or use of a coupling agent) followed by reaction with an amine produces an amide.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 4-chloropent-4-en-1-ol. It is important to note that such strong reducing agents may also affect the vinylic chloride.
Conversion to Acid Chloride: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into the more reactive acid chloride, which can then be used to synthesize a variety of other derivatives.
These transformations at the carboxylic acid group are generally well-established and would be expected to proceed in a predictable manner, provided that the reagents and conditions are chosen to be compatible with the vinylic chloride and alkene functionalities.
Esterification and Amidation Reactions
Esterification of carboxylic acids is a fundamental organic reaction, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comorganic-chemistry.org This reversible reaction is driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com For this compound, it is predicted that it would react with various alcohols (e.g., methanol (B129727), ethanol) under acidic conditions (e.g., sulfuric acid, tosic acid) to yield the corresponding 4-chloropent-4-enoate esters.
Predicted Esterification Reaction of this compound:
Reactants: this compound, Alcohol (R-OH)
Catalyst: Strong acid (e.g., H₂SO₄)
Products: Alkyl 4-chloropent-4-enoate, Water
Similarly, amidation involves the reaction of a carboxylic acid with an amine to form an amide. This reaction is often facilitated by coupling agents to activate the carboxylic acid, or by converting the acid to a more reactive derivative such as an acyl chloride. Direct reaction of a carboxylic acid and an amine at high temperatures can also produce an amide. It is expected that this compound would undergo amidation with primary or secondary amines to form the corresponding N-substituted 4-chloropent-4-enamides. However, specific examples or optimized conditions for the amidation of this compound are not documented in the available literature.
Decarboxylation and Related Degradation Studies
Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). masterorganicchemistry.comnih.gov For many simple carboxylic acids, this process requires high temperatures. However, the presence of other functional groups can facilitate decarboxylation. For instance, β-keto acids and malonic acids decarboxylate readily upon heating. masterorganicchemistry.com
This compound is not a β-keto acid, and therefore, its decarboxylation would likely require more forcing conditions. Studies on the thermal degradation of this specific compound are not available. Research on the decarboxylation of other unsaturated and halogenated carboxylic acids suggests that the reaction pathway and products would be highly dependent on the reaction conditions, such as temperature, pressure, and the presence of catalysts. nist.gov Without experimental data, the specific products of the degradation of this compound remain speculative.
Rearrangement Reactions and Isomerization Pathways
Rearrangement reactions involve the reorganization of the carbon skeleton of a molecule to form a structural isomer. nih.gov The vinyl chloride moiety in this compound and the presence of the carboxylic acid group could potentially lead to interesting rearrangement pathways under acidic, basic, or thermal conditions.
For example, acid catalysis could potentially promote isomerization of the double bond from the terminal (4-position) to an internal position, which might be thermodynamically more stable. This could result in the formation of isomers such as 4-chloropent-3-enoic acid or 4-chloropent-2-enoic acid. However, no studies have been found that specifically investigate the isomerization or rearrangement of this compound. The stability of the vinyl chloride group and potential competing reactions like polymerization or elimination would need to be considered. The lack of literature on this topic prevents a detailed discussion of its specific isomerization pathways.
Advanced Spectroscopic and Analytical Characterization of 4 Chloropent 4 Enoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 4-chloropent-4-enoic acid. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete structural assignment can be achieved.
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals corresponding to the vinylic, allylic, aliphatic, and carboxylic acid protons. The chemical shifts are influenced by the electronegativity of the adjacent chlorine atom and the carboxylic acid group.
Expected ¹H NMR Spectral Data:
Vinylic Protons (H-5): The two protons on the terminal double bond are diastereotopic and are expected to appear as two distinct signals (singlets or narrow doublets) in the region of δ 5.0-5.5 ppm.
Allylic Protons (H-3): The methylene (B1212753) group adjacent to the double bond is anticipated to produce a triplet signal around δ 2.8-3.2 ppm, due to coupling with the neighboring methylene group (H-2).
Aliphatic Protons (H-2): The methylene group alpha to the carbonyl group is expected to resonate as a triplet at approximately δ 2.5-2.9 ppm, resulting from coupling with the allylic protons (H-3).
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will typically appear as a broad singlet at a downfield chemical shift, usually above δ 10.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -COOH | > 10.0 | Broad Singlet | 1H |
| H-5 | 5.0 - 5.5 | Singlet / Doublet | 2H |
| H-3 | 2.8 - 3.2 | Triplet | 2H |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its chemical environment.
Expected ¹³C NMR Spectral Data:
Carbonyl Carbon (C-1): The carboxylic acid carbonyl carbon is the most deshielded, expected to appear in the δ 175-185 ppm region.
Vinylic Carbons (C-4, C-5): The sp² hybridized carbons of the double bond will resonate in the alkene region. The carbon bearing the chlorine atom (C-4) is expected around δ 135-145 ppm, while the terminal methylene carbon (C-5) would appear further upfield, around δ 115-125 ppm.
Aliphatic Carbons (C-2, C-3): The sp³ hybridized carbons of the ethyl chain are expected in the δ 25-40 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (-COOH) | 175 - 185 |
| C-4 (=C-Cl) | 135 - 145 |
| C-5 (=CH₂) | 115 - 125 |
| C-3 (-CH₂-) | 30 - 40 |
To confirm the structural assignments from one-dimensional NMR, two-dimensional (2D) techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between adjacent protons. A key correlation would be observed between the proton signals for the H-2 and H-3 methylene groups, confirming their connectivity.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms. This would definitively link the proton signals for H-2, H-3, and H-5 to their corresponding carbon signals (C-2, C-3, and C-5).
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₅H₇ClO₂. uni.lu
The molecular ion peak in the mass spectrum of this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (134.01 g/mol for the ³⁵Cl isotope). uni.lu A characteristic feature will be the presence of an isotopic peak at M+2, approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a single chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).
Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, m/z 17) and the entire carboxyl group (-COOH, m/z 45). libretexts.org Other significant fragmentations could involve the loss of a chlorine atom or cleavage of the carbon-carbon bonds in the aliphatic chain.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Identity | Description |
|---|---|---|
| 134 | [M]⁺ | Molecular Ion |
| 136 | [M+2]⁺ | Isotope peak for ³⁷Cl |
| 99 | [M-Cl]⁺ | Loss of a chlorine atom |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for the carboxylic acid, alkene, and carbon-chlorine bonds.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Wavenumber (cm⁻¹) | Description |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad and strong |
| Carbonyl | C=O stretch | 1700 - 1725 | Strong and sharp |
| Alkene | C=C stretch | 1640 - 1680 | Medium intensity |
| Alkene | =C-H stretch | 3010 - 3100 | Medium to weak |
The very broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong C=O stretch confirms the presence of the carbonyl group, while the C=C and =C-H stretches are indicative of the vinylic portion of the molecule.
Chromatographic Techniques for Separation and Purity Analysis
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most suitable technique for the analysis of this polar, acidic compound. lcms.cz A typical method would utilize a C18 stationary phase with a mobile phase consisting of an acidified water/acetonitrile (B52724) or water/methanol (B129727) gradient. nih.gov The acidic modifier (e.g., formic acid or phosphoric acid) ensures that the carboxylic acid remains in its protonated form, leading to better peak shape and retention. Detection is typically performed using a UV detector at a low wavelength, such as 210 nm, where the carboxylic acid and alkene chromophores absorb light.
Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and the potential for thermal degradation of the carboxylic acid group. Therefore, derivatization is typically required. Esterification of the carboxylic acid, for example, by reaction with methanol to form the corresponding methyl ester, increases volatility and thermal stability, allowing for reliable GC analysis.
Column Chromatography: For purification on a preparative scale, column chromatography using silica (B1680970) gel is a standard method. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, would likely be effective for isolating the compound from less polar byproducts or more polar impurities.
Gas Chromatography (GC) Applications
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, GC analysis would typically require derivatization to increase its volatility and thermal stability. The carboxylic acid group is polar and can lead to poor peak shape and adsorption on the GC column. Esterification, often to methyl or ethyl esters, is a common derivatization strategy.
A hypothetical GC-MS (Gas Chromatography-Mass Spectrometry) analysis would provide information on the retention time of the derivatized analyte and its mass spectrum, which is crucial for structural elucidation and identification. The fragmentation pattern in the mass spectrum would be indicative of the chloroalkenyl structure.
Table 1: Postulated GC Conditions for Derivatized this compound
| Parameter | Hypothetical Value |
| Column | Capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temp. 50°C, ramp to 280°C |
| Detector | Mass Spectrometer (MS) |
| Derivatization Agent | Diazomethane or Methanol/H₂SO₄ |
This table represents a theoretical set of parameters and is not based on published experimental data for this compound.
High-Performance Liquid Chromatography (HPLC) Applications
High-performance liquid chromatography is well-suited for the analysis of less volatile and thermally labile compounds like carboxylic acids, often without the need for derivatization. Reversed-phase HPLC would be the most common mode for separating this compound from a mixture.
An HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with an acid modifier like formic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form for better retention and peak shape. Detection could be achieved using a UV detector, as the carbon-carbon double bond would exhibit some UV absorbance, or more universally with a mass spectrometer (LC-MS).
Table 2: Postulated HPLC Conditions for this compound
| Parameter | Hypothetical Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV (at ~210 nm) or Mass Spectrometer (MS) |
| Injection Volume | 10 µL |
This table represents a theoretical set of parameters and is not based on published experimental data for this compound.
Chiral Chromatography for Enantiomeric Purity Assessment
Assuming this compound could be synthesized in a chiral form (if a chiral center is introduced during synthesis, for instance at a different carbon), chiral chromatography would be essential for separating its enantiomers and assessing enantiomeric purity. This is critical in fields like pharmaceuticals where enantiomers can have different biological activities.
Both chiral GC and chiral HPLC could potentially be employed. For chiral GC, a cyclodextrin-based capillary column is a common choice. For chiral HPLC, a variety of chiral stationary phases (CSPs) are available, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or Pirkle-type phases. The choice of the CSP and the mobile phase is highly specific to the analyte and often requires significant method development.
Table 3: Postulated Chiral HPLC Conditions for Enantiomers of a this compound Derivative
| Parameter | Hypothetical Value |
| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H) |
| Mobile Phase | Hexane:Isopropanol with a small amount of acid modifier |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV or Circular Dichroism (CD) |
This table represents a theoretical set of parameters for a hypothetical chiral derivative and is not based on published experimental data for this compound.
Theoretical and Computational Chemistry Aspects of 4 Chloropent 4 Enoic Acid
Quantum Chemical Calculations for Structural Properties
Quantum chemical calculations are a cornerstone of modern chemistry, providing detailed insights into the geometric and electronic properties of molecules. For 4-chloropent-4-enoic acid, these methods would be indispensable for a thorough characterization of its fundamental chemical nature.
Conformational Analysis and Energy Minima
The flexibility of the single bonds in this compound allows it to adopt various spatial arrangements, known as conformations. Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. This is typically achieved by systematically rotating the dihedral angles of the molecule and calculating the potential energy at each point, a process known as a potential energy surface (PES) scan.
For this compound, key rotations would be around the C2-C3 and C3-C4 bonds. The resulting energy profile would reveal the energy minima, corresponding to stable conformers, and the energy barriers between them. Computational methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) would be employed to obtain accurate energies.
Illustrative Data Table for Conformational Analysis of this compound (Note: The following data is hypothetical and serves to illustrate the typical output of such a study, as specific computational results for this molecule are not available.)
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| A | -60° (gauche) | 0.00 | 65.2 |
| B | 180° (anti) | 0.85 | 24.1 |
| C | 60° (gauche) | 1.20 | 10.7 |
Electronic Structure and Molecular Orbital Theory
Molecular Orbital (MO) theory provides a detailed picture of the electronic structure of a molecule by describing the distribution of electrons in molecular orbitals that extend over the entire molecule. purdue.eduopenstax.orglibretexts.org For this compound, MO theory would be used to understand the nature of the chemical bonds, the electron density distribution, and the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO).
The HOMO and LUMO are particularly important as they govern the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. For this compound, the presence of the chlorine atom, the double bond, and the carboxylic acid group would significantly influence the energies and shapes of the frontier orbitals. The π-system of the double bond would contribute to the HOMO, while the π* orbital would be a major component of the LUMO. youtube.comlibretexts.org
Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. bohrium.com For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts would be particularly valuable.
The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. mdpi.com These calculations would provide theoretical ¹H and ¹³C NMR spectra for the different conformers of this compound. By comparing the calculated spectra with experimental data (if it were available), one could confirm the structure of the molecule and gain insights into its conformational preferences in solution. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the chlorine atom, the double bond, and the carboxylic acid group. nih.govstenutz.eucomporgchem.com
Computational Studies of Reaction Mechanisms
Computational methods are extensively used to elucidate the detailed pathways of chemical reactions, providing information on transition states and reaction energetics that is often difficult to obtain experimentally.
Transition State Analysis and Reaction Energetics
For this compound, a variety of reactions could be studied computationally, such as nucleophilic substitution at the carbon bearing the chlorine atom, or addition reactions to the double bond. Transition state theory is the theoretical framework used to understand the rates of chemical reactions.
Illustrative Data Table for a Hypothetical Sₙ2 Reaction of this compound (Note: The following data is hypothetical and serves to illustrate the typical output of such a study.)
| Parameter | Value (kcal/mol) |
|---|---|
| Energy of Reactants | 0.0 |
| Energy of Transition State | +25.3 |
| Energy of Products | -10.1 |
| Activation Energy (Forward) | +25.3 |
| Reaction Energy | -10.1 |
Solvent Effects on Reaction Pathways
Reactions are typically carried out in a solvent, which can have a significant impact on the reaction mechanism and rate. wikipedia.orgvedantu.comresearchgate.net Computational models can account for the effects of the solvent either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant.
For reactions involving this compound, the choice of solvent would be crucial. Polar solvents would be expected to stabilize charged intermediates and transition states, potentially altering the reaction pathway and accelerating the reaction rate, particularly for reactions involving ionic species. byjus.com For example, in a nucleophilic substitution reaction, a polar protic solvent could solvate both the leaving group and the nucleophile, affecting their reactivity. Computational studies incorporating solvent effects would provide a more realistic model of the reaction and allow for a more accurate prediction of reaction rates and mechanisms.
In Silico Stereochemical Analysis and Stereoselectivity Prediction
In the absence of extensive empirical data, theoretical and computational chemistry provides a powerful lens through which to predict and understand the stereochemical behavior of this compound. Through in silico methods, it is possible to model the molecule's potential energy surface, analyze the stability of its various conformations and stereoisomers, and predict the likely outcomes of stereoselective reactions. These computational approaches are essential for designing synthetic routes and for understanding the fundamental factors that govern the molecule's three-dimensional structure and reactivity.
The stereochemistry of this compound is primarily centered around the carbon-carbon double bond, which can exist as either the (E)- or (Z)-isomer. The relative stability of these isomers is dictated by a balance of steric and electronic effects. The chloro and carboxymethyl substituents on the double bond create a potential for steric strain, which can be quantified through computational analysis.
A hypothetical conformational analysis of the (E) and (Z)-isomers of this compound could be performed using quantum chemical calculations, such as Density Functional Theory (DFT). Such a study would involve geometry optimization of the various possible conformers for each isomer to identify the lowest energy structures. The relative energies of these global minima would then provide an indication of the thermodynamic stability of the (E)- and (Z)-isomers.
Hypothetical Relative Energies of this compound Stereoisomers
| Isomer | Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |
| (E)-4-chloropent-4-enoic acid | 2.5 | 26.9 |
| (Z)-4-chloropent-4-enoic acid | 0.0 | 73.1 |
This is a hypothetical data table generated for illustrative purposes.
In this hypothetical scenario, the (Z)-isomer is predicted to be the more stable of the two, which could be rationalized by considering the potential for intramolecular interactions or more favorable steric arrangements of the substituents.
Beyond the analysis of the ground state isomers, computational chemistry is invaluable for predicting the stereoselectivity of reactions involving this compound. For instance, in an electrophilic addition to the double bond, the incoming electrophile can approach from either the Re or Si face of the alkene, leading to the formation of new stereocenters. The preferred pathway is determined by the relative energies of the transition states for each approach.
By modeling the transition state structures for the different stereochemical pathways, it is possible to calculate their activation energies. According to transition state theory, the reaction pathway with the lowest activation energy will be the most kinetically favored, thus allowing for a prediction of the major stereoisomer formed.
Hypothetical Transition State Energies for a Generic Electrophilic Addition to (Z)-4-chloropent-4-enoic acid
| Approach | Transition State Energy (kJ/mol) | Predicted Product Ratio |
| Re face attack | 75.3 | 95 |
| Si face attack | 82.1 | 5 |
This is a hypothetical data table generated for illustrative purposes.
This hypothetical data suggests that the electrophilic attack on the Re face of the double bond is significantly favored, which would lead to a high degree of stereoselectivity in the product. Such in silico predictions are instrumental in guiding experimental work and in the rational design of stereoselective syntheses.
Applications of 4 Chloropent 4 Enoic Acid in Chemical Synthesis and Research
Role as a Versatile Synthetic Building Block
4-chloropent-4-enoic acid and its derivatives are recognized for their utility as versatile building blocks in the field of organic chemistry. Their unique chemical structure, featuring a carboxylic acid, a vinyl chloride group, and a chiral center in its amino-derivatives, makes them valuable starting materials for creating more complex molecules.
Precursor for Complex Organic Molecules
The structure of this compound serves as a precursor in the synthesis of various complex organic molecules. Its utility is particularly noted in the construction of medicinally important small molecules, such as chiral gem-disubstituted diazaheterocycles. proquest.com A related compound, 2-amino-4-chloropent-4-enoic acid, is also utilized as a foundational component for synthesizing specialty chemicals and advanced materials, leveraging its distinct 2-chloro-2-propenyl group. lookchem.com The presence of multiple reactive sites allows for diverse chemical transformations, enabling the assembly of intricate molecular architectures.
Intermediate in the Synthesis of Natural Products and Analogues
While specific examples of its role as an intermediate in the total synthesis of natural products are not extensively detailed in available literature, the potential is clear. The amino-derivative, (S)-2-amino-4-chloropent-4-enoic acid, has been identified as an antibacterial amino acid isolated from the mushroom Amanita pseudoporphyria, and synthetic routes to produce it have been developed. nih.gov Such halogenated amino acids are of interest because they are found in various natural sources and possess notable biological activity. nih.gov The synthesis of these and other bioactive compounds often involves strategic intermediates that, like this compound, can be elaborated into the final complex structure.
| Compound/Derivative | Application Area | Key Structural Feature |
| This compound | Synthesis of Diazaheterocycles | Vinyl chloride, Carboxylic acid |
| 2-Amino-4-chloropent-4-enoic acid | Building block for specialty chemicals | α-Amino acid, 2-chloro-2-propenyl group |
| (S)-2-Amino-4-chloropent-4-enoic acid | Natural Product Synthesis | Antibacterial amino acid structure |
Utility in Medicinal Chemistry Research
The structural framework of this compound and its analogues is a point of interest in medicinal chemistry for the development of new therapeutic agents.
Scaffolds for Investigational Compounds
A chemical scaffold is a core structure upon which new molecules with potential biological activity can be built. The this compound framework is utilized in this manner for creating novel compounds. For instance, it is a component in the synthesis of diazaheterocycles, which are classes of compounds frequently explored for medicinal applications due to their diverse biological activities. proquest.com The amino-derivative also serves as a building block for synthesizing various bioactive compounds for the pharmaceutical industry. lookchem.comsmolecule.com
Enzyme Inhibition Studies as Research Tools and Mechanistic Probes
The biological activity of compounds like 2-amino-4-chloropent-4-enoic acid is linked to their interaction with molecular targets such as enzymes. smolecule.com While this specific compound is a substrate for the enzyme L-2-amino-4-chloropent-4-enoate dehydrochlorinase, which catalyzes its dehalogenation and deamination, its structure is valuable for probing enzyme interactions and metabolic pathways. smolecule.comqmul.ac.uk Such compounds serve as important research tools for understanding how structural modifications affect the function of amino acids and for developing new methods for synthesizing novel derivatives. lookchem.com
| Application | Description | Relevant Derivative |
| Investigational Scaffolds | Used as a core structure to build medicinally important small molecules like diazaheterocycles. proquest.com | This compound |
| Enzyme Interaction Studies | Employed in biochemical research to explore enzyme binding and metabolic pathways. smolecule.com | 2-Amino-4-chloropent-4-enoic acid |
| Mechanistic Probes | Serves as a substrate for enzymes like dehydrochlorinase, aiding in the study of enzymatic reactions. qmul.ac.uk | L-2-amino-4-chloropent-4-enoate |
Agricultural Chemistry Applications in Research
In agricultural science, there is a continuous search for new compounds that can act as herbicides or plant growth regulators. The unique chemical structure of this compound derivatives makes them candidates for such applications. The amino-derivative, 2-amino-4-chloropent-4-enoic acid, is noted as a versatile starting material for the synthesis of agrochemicals and is considered for potential use in developing new herbicides or plant growth regulators. lookchem.comsmolecule.com
Exploration in Plant Growth Regulation Studies
No research findings are available.
Development of Herbicidal Leads
No research findings are available.
Potential in Materials Science and Polymer Chemistry Research
No research findings are available.
It is important to note that the lack of publicly available information does not definitively mean that research into these areas has not been conducted, but rather that it is not published in accessible scientific literature or patent records.
Derivatives and Analogues of 4 Chloropent 4 Enoic Acid
Synthesis and Characterization of Functionalized Analogues
The synthesis of functionalized analogues of 4-chloropent-4-enoic acid involves a variety of chemical transformations that target the carboxylic acid, the chloroalkene moiety, or the aliphatic backbone. The goal is to introduce new functional groups that can modulate the molecule's chemical and physical properties.
Key Synthetic Strategies:
Esterification and Amidation: The carboxylic acid group is a prime site for modification. Standard esterification or amidation reactions can be employed to produce a library of derivatives. For instance, reaction with various alcohols in the presence of an acid catalyst yields the corresponding esters, while coupling with primary or secondary amines using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) affords a range of amides.
Nucleophilic Substitution: The chlorine atom on the double bond can potentially be displaced by various nucleophiles, although this is often challenging on a vinylic halide. More commonly, reactions might proceed through addition-elimination pathways or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings) to introduce new carbon-carbon or carbon-heteroatom bonds.
Modifications of the Alkene: The double bond can be subjected to reactions such as epoxidation, dihydroxylation, or hydrogenation to create saturated or otherwise functionalized analogues.
Characterization Techniques: The structural confirmation of these newly synthesized analogues relies on a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework and confirming the successful incorporation of new functional groups.
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition of the synthesized compound.
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the carbonyl (C=O) stretch of the carboxylic acid or ester, and the C=C stretch of the alkene.
A summary of potential synthetic modifications and the primary characterization methods is presented below.
| Reaction Type | Target Moiety | Potential Reagents | Resulting Analogue | Primary Characterization |
| Amidation | Carboxylic Acid | Primary/Secondary Amines, Coupling Agents | Amide | IR (N-H, C=O stretch), NMR |
| Cross-Coupling | Chloroalkene | Boronic acids (Suzuki), Alkynes (Sonogashira) | Aryl- or Alkynyl-substituted analogue | NMR, MS |
| Epoxidation | Alkene | Peroxy acids (e.g., m-CPBA) | Epoxide | NMR, MS |
Structure-Activity Relationship (SAR) Studies in Chemical Biology
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov For analogues of this compound, SAR studies would aim to identify the key structural motifs responsible for a specific biological effect. This is achieved by systematically modifying the parent structure and evaluating the impact on its activity. nih.gov
Key Areas of Investigation in SAR:
Role of the Chloroalkene: The reactivity and electronic properties of the vinyl chloride are critical. SAR studies would investigate how replacing the chlorine with other halogens (F, Br, I) or with non-halogen groups affects activity. This helps determine if the activity is related to the electronegativity, size, or leaving group ability of the substituent.
Importance of the Carboxylic Acid: The acidic proton and the ability to form hydrogen bonds are key features of the carboxyl group. Converting it to esters, amides, or alcohols would reveal the importance of this group for receptor binding or metabolic stability.
Influence of Chain Length and Substitution: Modifying the length of the carbon chain or introducing substituents along the backbone can provide insights into the spatial requirements of the biological target.
For example, in the study of flavonoid phytochemicals, SAR analysis revealed that specific hydrophobic substituents and hydrogen bond donors were crucial for enhancing antibacterial activities. nih.gov A similar systematic approach for this compound analogues would involve synthesizing a matrix of compounds where each key position is varied, followed by biological evaluation. The results help in constructing a pharmacophore model, which is a critical step in rational drug design.
Importance of Chiral Derivatives in Asymmetric Synthesis
Chirality is a fundamental property in many biological molecules, and the ability to synthesize single enantiomers of a compound is of paramount importance in pharmaceutical and materials chemistry. uwindsor.ca Chiral derivatives of this compound can serve as valuable tools in asymmetric synthesis, primarily as chiral building blocks or through the use of chiral auxiliaries. wikipedia.org
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed.
Application: A chiral alcohol could be reacted with this compound to form a chiral ester. The steric bulk and electronic properties of this chiral auxiliary would then direct the stereoselective addition to the double bond, for example, in a cyclopropanation or epoxidation reaction. mdpi.com Once the new chiral center is formed with high diastereoselectivity, the auxiliary can be cleaved by hydrolysis, yielding an enantiomerically enriched product.
Common Auxiliaries: Well-known examples of chiral auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam, which are widely used to control the stereochemistry of aldol (B89426) reactions and alkylations. wikipedia.orgtcichemicals.com
Chiral Building Blocks (Chiral Pool Synthesis): If a chiral derivative of this compound can be prepared in an enantiomerically pure form (e.g., through enzymatic resolution), it can be used as a starting material for the synthesis of more complex chiral molecules. chiralpedia.com This approach, known as the chiral pool method, leverages the existing stereocenter to build up molecular complexity without the need for an asymmetric induction step. tcichemicals.com
The development of asymmetric synthetic methods is a continuous area of research, with new chiral catalysts and auxiliaries being constantly developed to improve efficiency and selectivity. frontiersin.orgnih.gov The use of chiral derivatives derived from structures like this compound is integral to these efforts, enabling the synthesis of enantiomerically pure compounds for a wide range of applications. chiralpedia.com
Future Research Directions and Unexplored Avenues for 4 Chloropent 4 Enoic Acid
Development of More Sustainable and Greener Synthetic Methodologies
The future synthesis of 4-chloropent-4-enoic acid and its derivatives should prioritize the principles of green chemistry to minimize environmental impact and enhance efficiency. Current synthetic routes often rely on traditional methods that may involve harsh reagents and generate significant waste. Research in this area should focus on several key strategies.
One promising avenue is the exploration of biocatalysis , utilizing enzymes to perform specific chemical transformations under mild conditions. chemistryjournals.net This approach could offer high selectivity and reduce the need for protecting groups, leading to shorter, more atom-economical synthetic pathways. Another area of focus is the use of alternative solvents , such as water, ionic liquids, or supercritical fluids, to replace volatile and often toxic organic solvents. chemistryjournals.net Furthermore, the implementation of flow chemistry and microwave-assisted synthesis could dramatically reduce reaction times, improve energy efficiency, and allow for safer, more controlled production on a larger scale. chemistryjournals.netyoutube.com The development of catalytic systems, particularly those based on earth-abundant metals, for the key bond-forming steps would also represent a significant step towards sustainability.
| Green Synthesis Strategy | Potential Benefit for this compound Synthesis |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. chemistryjournals.net |
| Alternative Solvents | Reduced toxicity and environmental impact. chemistryjournals.net |
| Flow Chemistry | Improved safety, scalability, and efficiency. youtube.com |
| Microwave-Assisted Synthesis | Reduced reaction times and energy consumption. chemistryjournals.net |
| Earth-Abundant Metal Catalysis | Lower cost and reduced environmental footprint compared to precious metal catalysts. |
Deeper Mechanistic Investigations of Chemical and Biochemical Transformations
A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for its effective utilization. The molecule's bifunctionality allows for a variety of chemical reactions, including those at the carboxylic acid group, the double bond, and the carbon-chlorine bond. Future research should employ advanced spectroscopic and kinetic studies to elucidate the pathways of these transformations.
Investigating the hydrolytic stability and pathways of the vinyl chloride group under various conditions is essential for understanding its persistence and reactivity. libretexts.org Furthermore, exploring its behavior in radical-mediated reactions could unveil novel functionalization strategies. nih.gov From a biochemical perspective, understanding how microorganisms might metabolize this compound is critical. nih.gov Mechanistic studies could focus on identifying the specific enzymes and metabolic pathways involved in its degradation, which could involve initial oxidation or hydrolysis steps. libretexts.orgnih.gov Such studies would not only provide fundamental chemical knowledge but also inform its environmental fate and potential for bioremediation.
Exploration of Novel Applications in Emerging Chemical Fields
The unique structure of this compound makes it an intriguing building block for applications in several emerging areas of chemistry. Its potential as a monomer in polymer chemistry is an area worthy of investigation. The presence of both a polymerizable double bond and a reactive chlorine atom could allow for the synthesis of functional polymers with tailored properties, potentially through reversible deactivation radical polymerization techniques. youtube.com
In the field of selective C-H functionalization , this molecule could serve as a substrate or a synthon for developing new synthetic methodologies. youtube.com The ability to selectively activate and modify the C-H bonds within the molecule could lead to a diverse range of derivatives that are otherwise difficult to access. nih.gov Furthermore, its potential use in the synthesis of complex molecules, such as natural products or pharmaceuticals , represents a significant opportunity. mdpi.comexlibrisgroup.com The vinyl chloride and carboxylic acid moieties can be transformed into a variety of other functional groups, making it a versatile starting material for multi-step syntheses. The principles of flow chemistry could be applied to safely and efficiently handle reactive intermediates derived from this compound. iupac.org
| Emerging Field | Potential Application of this compound |
| Polymer Chemistry | Monomer for functional polymers via radical polymerization. youtube.com |
| C-H Functionalization | Substrate for developing novel synthetic methods. youtube.comnih.gov |
| Natural Product Synthesis | Versatile building block for complex molecule synthesis. mdpi.comexlibrisgroup.com |
| Flow Chemistry | Platform for safe and efficient multi-step synthesis. youtube.comiupac.org |
Advanced Computational and Theoretical Modeling for Property Prediction
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound, thereby guiding experimental work and accelerating research. Future efforts in this area should focus on employing high-level theoretical calculations to map out potential energy surfaces for its various reactions. researchgate.net This can provide deep insights into reaction mechanisms, identify key transition states, and predict the feasibility of different reaction pathways. nih.govresearchgate.net
Quantum chemistry calculations can be used to predict a range of molecular properties, including spectroscopic signatures (NMR, IR), bond dissociation energies, and electronic structure. nih.gov This information is invaluable for interpreting experimental data and understanding the molecule's intrinsic reactivity. Furthermore, Structure-Activity Relationship (SAR) models can be developed to predict the biological or chemical activity of derivatives of this compound. mdpi.comrsc.org By correlating structural features with activity, these models can guide the design of new compounds with desired properties, minimizing the need for extensive trial-and-error synthesis and testing. rsc.org
Investigation of Environmental Fate and Biodegradation from a Chemical Perspective
Understanding the environmental journey of this compound is paramount, particularly if it is to be produced or used on a larger scale. As an organochlorine compound, its persistence, potential for bioaccumulation, and degradation pathways are of significant interest. frontiersin.org Future research from a chemical perspective should focus on elucidating the abiotic and biotic degradation mechanisms.
Abiotic degradation studies would investigate processes such as hydrolysis and photolysis. libretexts.org The reactivity of the carbon-chlorine bond towards nucleophilic substitution by water and the effect of UV light on the molecule's stability are key areas for exploration. Biotic degradation research would focus on identifying microorganisms capable of metabolizing the compound and mapping the biochemical pathways involved. nih.govnih.gov Common metabolic reactions for organochlorine compounds include hydrolyses, oxidations, and reductions. libretexts.org Identifying the initial enzymatic steps, such as dehalogenation or oxidation of the double bond, and the subsequent metabolites would be crucial for assessing its environmental impact and developing potential bioremediation strategies. libretexts.orgfrontiersin.org
| Degradation Type | Key Research Questions | Potential Pathways |
| Abiotic | How does it degrade in water (hydrolysis)? How does sunlight (photolysis) affect its stability? | Hydrolysis of the C-Cl bond; Photochemically induced radical reactions. libretexts.org |
| Biotic | Which microorganisms can break it down? What are the metabolic pathways and resulting products? | Enzymatic dehalogenation, oxidation, reduction, hydrolysis. libretexts.orgnih.gov |
Q & A
What are the key considerations for synthesizing 4-chloropent-4-enoic acid, and how can its purity be verified?
Basic :
Synthesis typically involves halogenation of pentenoic acid derivatives or nucleophilic substitution reactions. For example, chlorination of pent-4-enoic acid using SOCl₂ or PCl₃ under controlled conditions is common. Characterization requires NMR (¹H/¹³C) to confirm the position of the chlorine and double bond, FT-IR to verify carboxylic acid and alkene functional groups, and HPLC for purity assessment .
Advanced :
Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products like di- or tri-chlorinated derivatives. Advanced techniques like GC-MS or LC-HRMS can detect trace impurities. For reproducibility, follow guidelines for documenting experimental procedures, including exact molar ratios and purification steps (e.g., recrystallization solvents) .
How can researchers resolve spectral contradictions when characterizing this compound derivatives?
Basic :
Common contradictions arise from overlapping NMR peaks (e.g., alkene protons vs. chlorinated carbons). Use 2D NMR (COSY, HSQC) to assign signals unambiguously. Compare experimental data with computational predictions (e.g., DFT-based chemical shift calculations) .
Advanced :
For isomeric mixtures (e.g., E/Z isomers), employ chiral HPLC or VCD spectroscopy (vibrational circular dichroism). Statistical analysis (e.g., principal component analysis) of spectral datasets can identify systematic errors in instrumentation .
What methodologies are used to study the biological activity of this compound?
Basic :
Initial screening involves in vitro assays for enzyme inhibition (e.g., lipoxygenase or cyclooxygenase) using UV-Vis spectroscopy to monitor substrate depletion. Cytotoxicity can be assessed via MTT assays in cell lines .
Advanced :
Mechanistic studies require molecular docking (AutoDock, Schrödinger) to predict binding affinities and metabolomics (LC-MS) to track metabolic pathways. For in vivo studies, use isotopic labeling (e.g., ¹⁴C) to trace biodistribution .
How should researchers address contradictory data in reaction yield optimization studies?
Basic :
Identify variability sources: reagent purity, moisture sensitivity, or inconsistent temperature control. Use design of experiments (DoE) to isolate critical variables (e.g., Taguchi methods) .
Advanced :
Apply machine learning models (e.g., random forest regression) to predict optimal conditions from historical data. Validate hypotheses with in situ monitoring (e.g., ReactIR spectroscopy) to capture transient intermediates .
What strategies ensure robust experimental design in derivatization studies?
Basic :
Include positive/negative controls (e.g., unchlorinated pentenoic acid) to benchmark reactivity. Use triplicate trials to assess reproducibility. Document all variables (e.g., stirring rate, inert gas flow) .
Advanced :
Implement high-throughput screening (HTS) to test multiple conditions in parallel. For kinetic studies, use stopped-flow techniques to measure reaction rates at millisecond resolution .
How can novel derivatives of this compound be characterized for structural novelty?
Basic :
Combine X-ray crystallography for absolute configuration determination with elemental analysis (CHNS) to verify stoichiometry. For unstable crystals, use powder XRD .
Advanced :
Leverage solid-state NMR to study crystal packing effects. Computational tools (e.g., Cambridge Structural Database) can compare derived structures with known analogs to confirm novelty .
What safety protocols are critical when handling this compound?
Basic :
Use fume hoods , nitrile gloves, and chemical-resistant aprons. Neutralize spills with sodium bicarbonate. Store at 2–8°C in amber glass to prevent photodegradation .
Advanced :
Implement microfluidic systems to minimize exposure during synthesis. For waste, use biodegradation assays (e.g., OECD 301F) to assess environmental impact and plan disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
